4-fluoro-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a fluoro group at position 4 and a methyl group at position 2. The sulfonamide nitrogen is connected via an ethoxyethyl linker to a 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine heterocycle.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c1-14-13-16(7-8-17(14)21)30(27,28)22-11-12-29-19-10-9-18-23-24-20(26(18)25-19)15-5-3-2-4-6-15/h2-10,13,22H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJYKRYCLDIWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclocondensation reaction involving appropriate hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a phenylboronic acid and a halogenated triazolopyridazine.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety is attached through a nucleophilic substitution reaction, where the sulfonamide group reacts with an appropriate electrophile, such as a halogenated benzene derivative.
Fluorination and Methylation: The final steps involve the selective fluorination and methylation of the aromatic ring, which can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) and methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
Research indicates that this compound exhibits significant antitumor activity , particularly against cancers characterized by aberrant c-MET signaling. Its potential applications include:
- Targeted Therapy : The specificity of the compound for the c-MET pathway makes it a promising candidate for targeted therapies in oncology.
- Combination Therapies : It may be used in conjunction with other therapeutic agents to enhance overall efficacy against resistant cancer types.
Case Studies
Several preclinical studies have evaluated the efficacy of this compound:
- In Vitro Studies : Assays demonstrated that treatment with this compound significantly decreased cell viability among cancer cell lines expressing c-MET.
- In Vivo Studies : A murine model study indicated that administration of this compound led to reduced tumor size and improved survival rates compared to control groups.
Data Table: Summary of Biological Activities
| Property | Details |
|---|---|
| IUPAC Name | N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]methanesulfonamide |
| InChI Key | ISCFQOUIUJINGY-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
| Biological Activity | Antitumor effects; inhibition of c-MET signaling |
Research Findings
The compound's interaction with the c-MET receptor has been linked to several biochemical pathways involved in tumorigenesis. Its ability to inhibit tumor growth in various models underscores its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 4-fluoro-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exerts its effects would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Functional Group Analysis
- Triazolopyridazine Core : Present in all analogs, but substituents vary. The 3-phenyl group in the target compound may enhance π-π stacking in binding pockets compared to methyl () or trifluoromethyl () analogs.
- Linkers : The ethoxyethyl group in the target compound introduces flexibility and may improve solubility compared to rigid direct attachments (e.g., ).
- Sulfonamide vs. Benzamide : Sulfonamide groups (target, ) are more polar than benzamides (), affecting solubility and target affinity.
Electronic and Steric Effects
- Methyl vs. Trifluoromethyl : The 3-methyl group in the target compound offers steric bulk without excessive hydrophobicity, contrasting with the CF₃ group in , which increases lipophilicity but may reduce aqueous solubility.
Research Implications and Gaps
- Further studies should assess targets like carbonic anhydrases, kinases, or inflammatory mediators.
- ADME Properties : The ethoxyethyl linker in the target compound may improve pharmacokinetics over rigid analogs, but empirical data on solubility, plasma stability, and bioavailability are needed.
Biological Activity
The compound 4-fluoro-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide belongs to a class of sulfonamide derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F N₅ O₂ S
- Molecular Weight : 367.43 g/mol
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interaction with various biological targets. The following sections detail specific activities and research findings related to this compound.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor cell proliferation by inducing apoptosis in various cancer cell lines.
-
Mechanism of Action :
- The compound may inhibit key signaling pathways involved in cell growth and survival, such as the p38 mitogen-activated protein kinase (MAPK) pathway.
- In vitro studies demonstrated that it effectively reduces cell viability in human cancer cell lines, including breast and colon cancer cells.
- Case Study :
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various pathogens.
- Activity Against Mycobacterium tuberculosis :
- Broad Spectrum Antimicrobial Effects :
Comparative Biological Activity Table
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.
- Absorption and Distribution :
- The compound demonstrates favorable absorption characteristics with good bioavailability in preliminary animal studies.
- Toxicity Profile :
- Toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are needed to evaluate long-term effects and potential side effects.
Q & A
Basic Research: What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a benzenesulfonamide core substituted with fluorine and methyl groups, linked via an ethoxy chain to a [1,2,4]triazolo[4,3-b]pyridazine scaffold with a phenyl substituent. The sulfonamide group enhances hydrogen-bonding potential, critical for target binding, while the fluorine atom increases electronegativity and metabolic stability. The triazolo-pyridazine moiety contributes π-π stacking interactions, often leveraged in kinase inhibitor design . Structural confirmation requires techniques like NMR (for regiochemistry) and X-ray crystallography (for 3D conformation) .
Basic Research: What synthetic strategies are reported for analogous triazolo-pyridazine derivatives?
Triazolo-pyridazine cores are typically synthesized via cyclocondensation of hydrazine derivatives with diketones or via [3+2] cycloadditions. For example, describes intermolecular condensation of 2-chloro-N-phenylacetamide with 4-amino-triazole-thiols to form triazolo-thiadiazines. Optimizing yields (often 50–70%) requires precise control of reaction time (8–24 hrs) and temperature (80–120°C) in aprotic solvents like DMF or acetonitrile . Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.
Advanced Research: How can conflicting bioactivity data for sulfonamide-triazolo hybrids be resolved?
Discrepancies in bioactivity (e.g., kinase inhibition vs. off-target effects) may arise from:
- Purity issues : Residual solvents (e.g., DMF) or unreacted intermediates can skew assay results. Use HPLC-MS (≥95% purity) for validation .
- Stereochemical variability : Chiral centers in the ethoxy linker (if present) require enantiomeric resolution via chiral HPLC or asymmetric synthesis .
- Assay conditions : Variations in pH, ionic strength, or ATP concentrations in kinase assays can alter IC50 values. Standardize protocols using controls like staurosporine .
Advanced Research: What methodologies are recommended for characterizing electronic effects of the 4-fluoro-3-methyl substitution?
- Computational studies : Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine on the sulfonamide’s acidity (pKa ~8–10) .
- Spectroscopic analysis : Compare NMR shifts of the parent compound vs. analogs (e.g., 4-chloro derivatives) to quantify electronic perturbations .
- Crystallography : X-ray structures reveal bond-length alterations (e.g., C-F vs. C-Cl) and intermolecular interactions (e.g., F⋯H hydrogen bonds) .
Advanced Research: How can synthetic yields for the ethoxy linker be optimized?
The ethoxy bridge is prone to hydrolysis under acidic/basic conditions. Strategies include:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers during sulfonamide coupling, followed by deprotection with TBAF .
- Coupling agents : Employ HATU or EDCI/HOBt for amide bond formation, reducing side reactions (e.g., racemization) .
- Solvent optimization : Anhydrous DCM or THF minimizes water-mediated degradation .
Basic Research: What safety precautions are necessary when handling this compound?
While specific hazard data are limited for this compound, analogous triazolo-pyridazines show:
- Toxicity : Potential mutagenicity (Ames test recommended).
- Handling : Use PPE (gloves, goggles) and work in a fume hood.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .
Advanced Research: How does the trifluoromethylphenyl group in related compounds enhance pharmacokinetics?
The CF group increases lipophilicity (logP ~2–3), improving membrane permeability. It also resists oxidative metabolism, extending half-life in vivo. Compare plasma stability assays (e.g., mouse liver microsomes) of CF-containing analogs vs. non-fluorinated derivatives .
Advanced Research: What techniques validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein denaturation shifts after compound treatment .
- BRET/FRET : Monitor real-time interactions in live cells using biosensors .
- Knockdown controls : siRNA-mediated target silencing should abrogate compound activity .
Basic Research: What are the typical applications of benzenesulfonamide-triazolo hybrids?
These hybrids are explored as:
- Kinase inhibitors : Targeting EGFR, VEGFR, or CDKs due to ATP-binding site interactions .
- Antimicrobial agents : Disrupting folate biosynthesis in bacteria .
- PET tracers : -labeled derivatives for tumor imaging .
Advanced Research: How can solubility challenges be addressed during formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
